molecular formula C15H14BrClN2O3 B2578472 (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448123-14-5

(5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2578472
CAS No.: 1448123-14-5
M. Wt: 385.64
InChI Key: JSJJTMBTBGXYIJ-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of bromofuran, chloropyridine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Chloropyridine Derivative: The chloropyridine part is usually prepared by chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling Reactions: The bromofuran and chloropyridine derivatives are then coupled with piperidine through nucleophilic substitution or other coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these halogens.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Products may include furanones or other oxidized derivatives.

    Reduction: Reduced forms of the methanone moiety, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its pharmacological properties, such as binding to specific receptors or enzymes, and its potential therapeutic effects in treating diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be employed in the manufacture of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the compound’s specific effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanol: A similar compound with an alcohol group instead of a methanone.

    (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone: A compound with an ethanone group, differing slightly in the carbon chain length.

Uniqueness

What sets (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3/c16-13-3-2-12(22-13)15(20)19-7-5-11(6-8-19)21-14-4-1-10(17)9-18-14/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJJTMBTBGXYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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